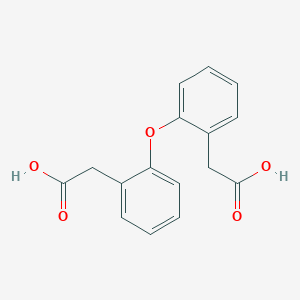
4-Bromo-2-cyclohexyl-phenol
Overview
Description
4-Bromo-2-cyclohexyl-phenol is a chemical compound with the molecular formula C12H15BrO . It is a derivative of phenol, where a bromine atom is attached to the phenol ring and a cyclohexyl group is attached to the second position .
Synthesis Analysis
The synthesis of 4-Bromo-2-cyclohexyl-phenol could potentially involve nucleophilic aromatic substitution reactions . Aryl halides, such as bromophenols, can undergo nucleophilic aromatic substitution under certain conditions . The Suzuki-Miyaura coupling reaction, which involves the use of boron reagents, could also be a potential method for the synthesis of this compound .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-cyclohexyl-phenol consists of a phenol ring with a bromine atom and a cyclohexyl group attached to it . The cyclohexyl group is a six-membered carbon ring, which is a common structure in organic chemistry .Chemical Reactions Analysis
The chemical reactions involving 4-Bromo-2-cyclohexyl-phenol could include nucleophilic aromatic substitution reactions . These reactions involve the replacement of a substituent in an aromatic ring by a nucleophile .Physical And Chemical Properties Analysis
4-Bromo-2-cyclohexyl-phenol has a molecular weight of 255.151 . More detailed physical and chemical properties could not be found in the available resources.Scientific Research Applications
Catalytic Applications
Tetranuclear copper(II)-Schiff-base complexes, involving structurally related brominated phenolic ligands, have demonstrated effectiveness as catalysts for the oxidation of cyclohexane and toluene, yielding valuable chemical intermediates like cyclohexanol, cyclohexanone, benzyl alcohol, and benzaldehyde. This suggests that 4-Bromo-2-cyclohexyl-phenol could be explored for similar catalytic applications in organic synthesis and industrial processes (Roy & Manassero, 2010).
Synthesis of Phenolic Compounds
The interaction of phenols with N-bromosuccinimide, forming bromophenols and cyclohexadienone intermediates, highlights the potential utility of brominated phenolic compounds in synthesizing complex organic molecules. This process involves the generation of 2-bromocyclohexadienone-type intermediates that further react to produce various bromophenols, indicating the versatility of such compounds in organic synthesis (Chow, Zhao, & Johansson, 1988).
Reaction Mechanisms and Kinetics
Studies on the bromination of phenols provide insights into the reaction mechanisms and kinetics, especially highlighting the role of general base catalysis in such processes. These findings are crucial for understanding how similar brominated phenolic compounds, like 4-Bromo-2-cyclohexyl-phenol, might behave under various conditions, thereby informing their potential applications in chemical synthesis and modification (Tee & Iyengar, 1990).
Mechanism of Action
The mechanism of action of 4-Bromo-2-cyclohexyl-phenol in chemical reactions could involve the formation of a Meisenheimer complex, which is a negatively charged intermediate formed by the attack of a nucleophile upon one of the aromatic-ring carbons during the course of a nucleophilic aromatic substitution reaction .
Safety and Hazards
properties
IUPAC Name |
4-bromo-2-cyclohexylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h6-9,14H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVRKOIEEIGPMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-cyclohexyl-phenol | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

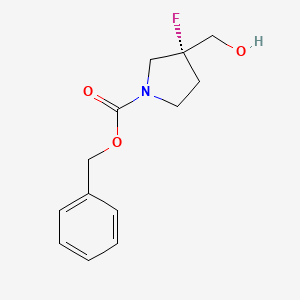
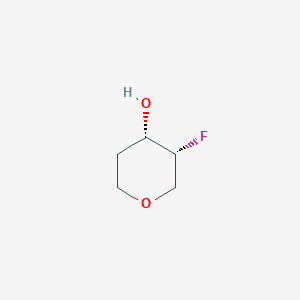
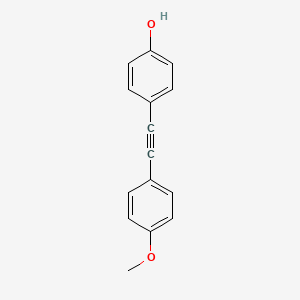


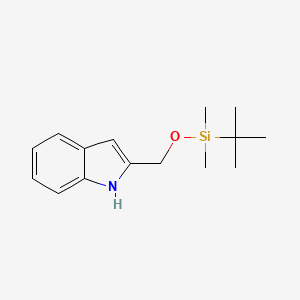

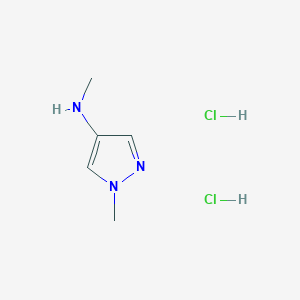


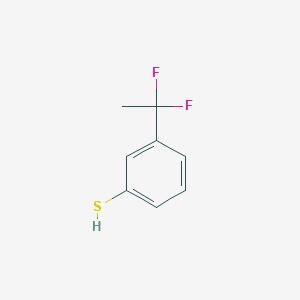
![4-[(R)-[(2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline](/img/structure/B3112533.png)
![2-Amino-1-[4-(2-methoxyphenyl)piperazin-1-YL]ethanone](/img/structure/B3112540.png)
